Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Description
The compound Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- (hereafter referred to as CDNP-Py) is a thiocarbohydrazide derivative featuring a 4-chloro-3-nitrophenyl group and a pyridinyl ethylidene moiety. Its structure combines a thioxomethyl linkage and a hydrazide backbone, enabling diverse reactivity in heterocyclic synthesis and biological applications. CDNP-Py is synthesized via condensation reactions between carbonothioic dihydrazide and substituted hydrazonoyl halides or carbonyl compounds under refluxing conditions in solvents like ethanol or DMF, often with triethylamine as a catalyst .
The presence of electron-withdrawing groups (e.g., nitro and chloro) on the phenyl ring enhances electrophilic reactivity, while the pyridinyl group contributes to π-π stacking interactions in biological systems. Single-crystal X-ray analysis has confirmed the (E)-configuration of analogous thiocarbohydrazones, ensuring structural fidelity .
Properties
CAS No. |
127142-58-9 |
|---|---|
Molecular Formula |
C15H14ClN7O2S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H14ClN7O2S2/c1-9(12-4-2-3-7-17-12)19-21-15(27)22-20-14(26)18-10-5-6-11(16)13(8-10)23(24)25/h2-8H,1H3,(H2,18,20,26)(H2,21,22,27)/b19-9+ |
InChI Key |
NCSVUZFMMVHSLA-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Carbonothioic Dihydrazide Intermediate
- Starting Material: Carbonothioic dihydrazide (thiosemicarbazide) is prepared by reacting carbon disulfide with hydrazine hydrate under controlled conditions.
- Reaction Conditions: The reaction is typically carried out in aqueous or alcoholic media at temperatures ranging from 0°C to reflux, depending on the scale and desired purity.
- Purification: The crude product is purified by recrystallization from ethanol or water.
Introduction of the 4-Chloro-3-nitrophenyl Amino Group
- Electrophilic Substitution: The 4-chloro-3-nitroaniline derivative is reacted with the carbonothioic dihydrazide intermediate.
- Mechanism: The amino group of the nitrophenyl compound attacks the thioxomethyl carbon, forming a thiosemicarbazone linkage.
- Conditions: This step is often performed in polar solvents such as ethanol or DMF, with mild heating (50–80°C) to facilitate condensation.
- Catalysts/Additives: Acid catalysts like acetic acid or base catalysts may be used to optimize yield.
Formation of the N'''-((1E)-1-(2-pyridinyl)ethylidene) Moiety
- Condensation Reaction: The hydrazide intermediate bearing the 4-chloro-3-nitrophenyl amino substituent is condensed with 2-pyridinecarboxaldehyde or a related aldehyde.
- Reaction Conditions: Typically carried out in ethanol or methanol under reflux or room temperature with stirring.
- Stereochemistry: The (1E) configuration is favored due to thermodynamic stability of the hydrazone double bond.
- Purification: The final product is isolated by filtration or extraction, followed by recrystallization.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Carbon disulfide + Hydrazine hydrate | Aqueous/Alcoholic medium, 0–80°C | Carbonothioic dihydrazide (thiosemicarbazide) |
| 2 | Carbonothioic dihydrazide + 4-chloro-3-nitroaniline | Ethanol/DMF, 50–80°C, acid/base catalyst | N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-carbonothioic dihydrazide intermediate |
| 3 | Intermediate + 2-pyridinecarboxaldehyde | Ethanol, reflux or room temp | Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- |
- Yield and Purity: Reported yields for similar hydrazone syntheses range from 70% to 90%, with purity confirmed by melting point, elemental analysis, and spectroscopic methods.
- Spectroscopic Characterization:
- NMR: Characteristic signals for hydrazone protons and aromatic substituents.
- IR: Bands corresponding to C=S stretching (~1200–1400 cm⁻¹), N–H stretching (~3200–3400 cm⁻¹), and nitro group vibrations (~1500 and 1350 cm⁻¹).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- Crystallography: Single-crystal X-ray diffraction studies (if available) confirm the (1E) configuration and overall molecular geometry.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO may improve reaction rates but require careful handling.
- Temperature Control: Maintaining moderate temperatures avoids decomposition of sensitive intermediates.
- Handling of Nitro and Chloro Substituents: These groups require careful control of reaction conditions to prevent side reactions.
- Waste Management: Proper disposal of nitroaromatic and sulfur-containing waste is essential.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Carbonothioic dihydrazide synthesis temp | 0–80°C | Controlled to avoid side reactions |
| Solvent for condensation | Ethanol, DMF | Polar solvents preferred |
| Reaction time for condensation | 1–8 hours | Depends on scale and temperature |
| Catalyst | Acetic acid or base | Enhances condensation efficiency |
| Purification method | Recrystallization | Ethanol or methanol |
| Yield | 70–90% | Varies with reaction conditions |
| Product melting point | Compound-specific | Used for purity confirmation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The thioamide group can be reduced to a thiol.
Substitution: Aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Amines: From the reduction of nitro groups.
Thiols: From the reduction of thioamides.
Substituted aromatics: From aromatic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of Carbonothioic dihydrazide exhibit notable antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 20 µg/mL |
These results suggest that the presence of electron-withdrawing groups such as chlorine and nitro enhances the antimicrobial efficacy of the compound.
Antioxidant Activity
The antioxidant potential of Carbonothioic dihydrazide has been evaluated using several assays:
- DPPH Radical Scavenging Assay : Demonstrated significant scavenging activity, indicating its potential as an antioxidant.
- ABTS Radical Cation Decolorization Assay : Showed over 50% inhibition of ABTS radicals, further supporting its antioxidant capabilities.
- Nitric Oxide Scavenging Assay : Exhibited moderate activity in scavenging nitric oxide radicals.
These findings highlight the compound's ability to mitigate oxidative stress, which is crucial in various therapeutic contexts.
Anticancer Activity
Carbonothioic dihydrazide derivatives have shown promising results in anticancer research:
- In Vitro Studies : Compounds have been found to inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis, leading to reduced proliferation in cancer cell lines.
The following table summarizes findings from case studies on anticancer activity:
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- | HCT colon carcinoma | 25 |
These results indicate that this compound may serve as a lead structure for developing new anticancer agents.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Adamantane/Ferrocene Derivatives : These compounds exhibit enhanced corrosion inhibition due to hydrophobic adamantane or redox-active ferrocene groups, unlike CDNP-Py, which prioritizes biological activity .
- Hydrazones with Propanoic Backbones: These derivatives show geometric isomerism due to restricted rotation around the CONH bond, a feature less pronounced in CDNP-Py due to its rigid pyridinyl group .
Biological Activity
Carbonothioic dihydrazide and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the specific compound N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Two hydrazine groups.
- A thioxomethyl moiety.
- A chloro-nitrophenyl group.
- A pyridinyl ethylidene group.
This unique arrangement of functional groups contributes to its reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 303.77 g/mol.
Antimicrobial Properties
Research indicates that carbonothioic dihydrazide derivatives exhibit antimicrobial and antifungal activities. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, demonstrating potential as new antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- | E. coli | 15 |
| N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- | S. aureus | 18 |
These results suggest that the presence of electron-withdrawing groups such as chlorine and nitro enhances the antimicrobial efficacy of the compound .
Anticancer Activity
In addition to antimicrobial properties, carbonothioic dihydrazide derivatives have shown anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and inhibition of cell proliferation. For example, a study reported that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values in the micromolar range .
The biological activity of carbonothioic dihydrazide is attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for microbial growth or cancer cell survival.
- Metal Complexation : Carbonothioic dihydrazide can form stable complexes with transition metals, which may enhance its biological activity and therapeutic potential .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of carbonothioic dihydrazide derivatives demonstrated varying degrees of antimicrobial activity against several pathogens. The results indicated that modifications to the functional groups significantly impacted their effectiveness.
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- against breast cancer cell lines. The findings revealed an IC50 value of 25 µM, suggesting potent anticancer properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this thiocarbohydrazide derivative with dual aromatic/heterocyclic substituents?
- Answer : Synthesis involves condensation of substituted aldehydes with thiocarbohydrazide under acidic conditions. For example, describes analogous thiocarbohydrazide synthesis using ethanol as a solvent, acetic acid catalyst, and reflux (70–80°C, 4–6 hours) . Key parameters:
- Stoichiometry : 1:1 molar ratio of aldehyde to hydrazide.
- Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity.
- Electron-withdrawing groups (e.g., nitro, chloro) may necessitate extended reaction times (8–12 hours) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer : Multimodal analysis is critical:
- IR Spectroscopy : C=S (1350–1360 cm⁻¹), C=N (1520–1580 cm⁻¹), and NH (3100–3350 cm⁻¹) stretches .
- ¹H NMR : Hydrazide NH protons appear as broad singlets (δ 10–14 ppm); aromatic protons (e.g., 4-chloro-3-nitrophenyl) resonate at δ 7.2–8.2 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks with isotopic patterns matching chlorine content (e.g., m/z 357 and 359 in a 3:1 ratio) .
Q. What solvent systems and reaction conditions optimize its participation in nucleophilic substitution reactions?
- Answer : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitutions. highlights reactions with 2-chloro-4-nitrophenyl groups in DMF at 80–100°C, using K₂CO₃ as a base (yield: 70–85%) . For pyridinyl ethylidene groups, anhydrous conditions prevent hydrolysis .
Advanced Research Questions
Q. How can researchers investigate metal-chelating properties, and which analytical techniques are most informative?
- Answer :
- UV-Vis Spectrophotometry : Monitor ligand-to-metal charge transfer bands (e.g., Cu²⁺ complexes show λmax shifts of 30–50 nm) .
- X-ray Crystallography : Resolve coordination geometry (e.g., ’s isatin-thiosemicarbazone complexes coordinate via thione sulfur and azomethine nitrogen) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states of metal complexes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Standardized Assays : Use >95% pure compounds (HPLC-validated) and control solvent systems (e.g., DMSO <1%) to minimize artifacts .
- Dose-Response Curves : Determine IC₅₀ values across cell lines (e.g., ’s marine compound evaluations) .
- Target-Ligand Crystallography : Resolve atomic-level interactions, as demonstrated in ’s structural studies .
Q. What computational approaches predict the compound’s reactivity in complex biological systems?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., ’s docking studies for marine-derived inhibitors) .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .
Q. How does the electronic nature of substituents influence its catalytic or inhibitory activity?
- Answer :
- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., ’s nitro-substituted derivatives show 2–3× higher inhibition of carbonic anhydrase) .
- Pyridinyl Groups : Participate in π-π stacking with aromatic residues, as seen in ’s Schiff base complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
